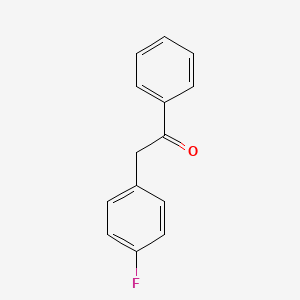










|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.[Mg].[C:11](#N)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C([O:21]CC)C>>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][C:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:21])=[CH:4][CH:3]=1
|


|
Name
|
|
|
Quantity
|
42 mmol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(CBr)C=C1
|
|
Name
|
|
|
Quantity
|
38 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
29 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)#N
|
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is stirred at 20°-25° C. for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 20°-25° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture being maintained under nitrogen throughout
|
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is extracted five times with diethyl ether
|
|
Type
|
WASH
|
|
Details
|
washed once with saturated sodium bicarbonate solution
|
|
Type
|
WASH
|
|
Details
|
washed once with saturated sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated at reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in 450 ml
|
|
Type
|
FILTRATION
|
|
Details
|
of hot petroleum ether, and the solution is filtered
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)CC(=O)C1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.5 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |